2-Chloro-3-phenylquinoxaline 2-Chloro-3-phenylquinoxaline
Brand Name: Vulcanchem
CAS No.: 7065-92-1
VCID: VC21409311
InChI: InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-15(11-14)19-17-6-5-16(12-18-17)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19)
SMILES: CC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C17H19N3O4S
Molecular Weight: 240.69g/mol

2-Chloro-3-phenylquinoxaline

CAS No.: 7065-92-1

Cat. No.: VC21409311

Molecular Formula: C17H19N3O4S

Molecular Weight: 240.69g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-phenylquinoxaline - 7065-92-1

Specification

CAS No. 7065-92-1
Molecular Formula C17H19N3O4S
Molecular Weight 240.69g/mol
IUPAC Name 1-[3-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]phenyl]ethanone
Standard InChI InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-15(11-14)19-17-6-5-16(12-18-17)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19)
Standard InChI Key KPGPIQKEKAEAHM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Structural and Chemical Profile

Molecular Identity and Physicochemical Properties

2-Chloro-3-phenylquinoxaline is characterized by a quinoxaline core substituted with chlorine at position 2 and a phenyl group at position 3. Key properties include:

PropertyValueSource
IUPAC Name2-chloro-3-phenylquinoxaline
Molecular FormulaC₁₄H₉ClN₂
Molecular Weight240.69 g/mol
Solubility (pH 7.4)0.6 µg/mL
Canonical SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl

The compound’s low aqueous solubility necessitates formulation with organic solvents or lipid-based carriers for biological assays.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons (δ 7.6–8.1 ppm) and the chlorine atom’s electronic effects on neighboring carbons . Mass spectrometry confirms the molecular ion peak at m/z 240.69, consistent with its formula.

Synthesis and Scalable Production

Laboratory-Scale Synthesis

A novel photochemical method employs ortho-diisocyanoarenes, aryl sulfinic acids, and trichloroisocyanuric acid (CCA) under white LED irradiation (20°C, 24 h), achieving 74% yield . Key steps include:

  • Reaction Setup: Combine 0.5 mmol diisocyanoarene, 1.5 mmol sulfinic acid, and 0.7 mmol CCA in benzotrifluoride (BTF).

  • Photolysis: Irradiate at 20°C under N₂ for 24 h.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography .

Industrial Manufacturing

While specific protocols remain proprietary, scalable adaptations likely utilize continuous flow reactors to enhance yield and safety. Palladium-catalyzed cross-couplings and microwave-assisted reactions are under exploration to reduce reaction times .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles like amines or thiols. For example, refluxing with potassium hydrosulfide (KHS) in ethanol-water (8:2) yields 3-phenylquinoxaline-2-thiol (91% yield) :

2-Chloro-3-phenylquinoxaline+KHSΔ3-Phenylquinoxaline-2-thiol+KCl\text{2-Chloro-3-phenylquinoxaline} + \text{KHS} \xrightarrow{\Delta} \text{3-Phenylquinoxaline-2-thiol} + \text{KCl}

Transition Metal-Catalyzed Coupling

Copper(I)-mediated amination with isobutylamine produces N-isobutyl-3-phenylquinoxalin-2-amine (CuI, dioxane, reflux, 24 h) . This derivative shows enhanced lipophilicity for blood-brain barrier penetration.

Biological Activity and Mechanisms

Anticancer Efficacy

In leukemia HL60 and colorectal HCT-116 cells, 2-chloro-3-phenylquinoxaline induces apoptosis via mitochondrial depolarization and caspase-3 activation . Comparative IC₅₀ data:

Cell LineIC₅₀ (µg/mL)Reference
HL602.4
HCT-1161.9–7.52
MCF-73.8–9.1

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Essential for DNA intercalation and topoisomerase II inhibition .

  • Phenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets .

Applications in Drug Development

Lead Optimization

Derivatives like methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibit improved pharmacokinetics (e.g., oral bioavailability ≥60%) .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) reduce off-target toxicity while enhancing tumor accumulation .

Comparative Analysis with Analogues

3-Phenylquinoxaline vs. 2-Chloro-3-phenylquinoxaline

Parameter3-Phenylquinoxaline2-Chloro-3-phenylquinoxaline
ReactivityLow (no leaving group)High (Cl substitution)
Anticancer IC₅₀>10 µM1.9 µM
LogP2.83.5

The chlorine atom augments both reactivity and bioactivity, enabling covalent target engagement .

Future Directions and Challenges

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic methods are under investigation to reduce E-factors (kg waste/kg product) .

Resistance Mitigation

Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) may overcome tumor resistance observed in in vivo models .

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